molecular formula C6H12N2O2 B1195767 Isovalerylurea CAS No. 2274-08-0

Isovalerylurea

Cat. No.: B1195767
CAS No.: 2274-08-0
M. Wt: 144.17 g/mol
InChI Key: KBJPBSNKRUDROY-UHFFFAOYSA-N
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Description

Isovalerylurea is a chemical compound that belongs to the class of organic compounds known as N-acyl ureas. These compounds are characterized by the presence of an urea moiety bearing an N-acyl group. This compound is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isovalerylurea can be achieved through the reaction of isovaleric acid with urea. The reaction typically involves heating isovaleric acid with urea under reflux conditions to form this compound. The reaction can be represented as follows:

Isovaleric Acid+UreaThis compound+Water\text{Isovaleric Acid} + \text{Urea} \rightarrow \text{this compound} + \text{Water} Isovaleric Acid+Urea→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically involve the use of industrial reactors and controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Isovalerylurea can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can undergo substitution reactions where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

Isovalerylurea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of isovalerylurea involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Isovalerylurea can be compared with other similar compounds such as:

    Bromvalerylurea: A compound with similar structure but containing a bromine atom.

    3-Methylbutyrylurea: Another N-acyl urea with a different acyl group.

    α-(Cystein-S-yl)this compound: A derivative of this compound with a cysteine moiety.

Uniqueness: Its structure and reactivity make it a valuable compound for studying chemical reactions and biological interactions .

Properties

IUPAC Name

N-carbamoyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(2)3-5(9)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJPBSNKRUDROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340881
Record name ISOVALERYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-08-0
Record name ISOVALERYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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